[3-(Dimethylamino)-2,2-dimethylpropyl](2-methylbutyl)amine
Description
3-(Dimethylamino)-2,2-dimethylpropylamine is a tertiary amine featuring a branched alkyl chain and a dimethylamino group. Its structure comprises a central 2,2-dimethylpropyl backbone substituted with a dimethylamino group at the 3-position and a 2-methylbutyl group as the secondary substituent.
Properties
Molecular Formula |
C12H28N2 |
|---|---|
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-(2-methylbutyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-7-11(2)8-13-9-12(3,4)10-14(5)6/h11,13H,7-10H2,1-6H3 |
InChI Key |
FURUDYNUKMRHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC(C)(C)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-(dimethylamino)-2,2-dimethylpropyl chloride with 2-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)-2,2-dimethylpropylamine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving safety.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-2,2-dimethylpropylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and affecting cellular signaling pathways.
Comparison with Similar Compounds
Key Structural Analogs:
| Compound Name | Substituents | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| 3-(Dimethylamino)-2,2-dimethylpropylamine | Furan-2-ylmethyl group instead of 2-methylbutyl | C₁₃H₂₄N₂O | Aromatic furan introduces π-conjugation; enhances polarity | |
| (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine | 2-Aminobutyl and dimethylaminopropyl groups | C₁₀H₂₅N₃ | Primary amine moiety increases basicity; potential for coordination | |
| Methyl(2-methylpropyl)amine | Simpler structure with methyl and 2-methylpropyl groups | C₅H₁₃N | Lower steric hindrance; higher volatility | |
| 2-Chloroethyl dimethylamine | Chloroethyl substituent | C₄H₁₁ClN | Reactive halogen group; used in alkylation reactions |
Structural Insights :
- Steric Effects : The 2,2-dimethylpropyl group in the target compound creates significant steric hindrance compared to linear-chain analogs like methyl(2-methylpropyl)amine . This reduces nucleophilic reactivity but enhances stability.
- Electronic Effects: The dimethylamino group provides strong electron-donating character, contrasting with electron-withdrawing groups (e.g., chloro in 2-chloroethyl dimethylamine) .
Physicochemical Properties
Comparative Data:
| Property | 3-(Dimethylamino)-2,2-dimethylpropylamine (Inferred) | 3-(Dimethylamino)-2,2-dimethylpropylamine | Methyl(2-methylpropyl)amine |
|---|---|---|---|
| Molecular Weight | ~240–260 g/mol | 224.34 g/mol | 87.17 g/mol |
| Boiling Point | High (>200°C, estimated) | Not reported | ~85–90°C |
| Solubility | Low in water; soluble in organic solvents | Likely similar | Miscible in polar solvents |
| Basicity (pKa) | ~9–10 (tertiary amine) | Similar tertiary amine | ~10.5 (primary amine) |
Biological Activity
3-(Dimethylamino)-2,2-dimethylpropyl(2-methylbutyl)amine, an organic compound classified as a tertiary amine, has garnered attention for its potential biological activities and applications in pharmaceuticals and organic synthesis. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 3-(Dimethylamino)-2,2-dimethylpropyl(2-methylbutyl)amine is with a molecular weight of approximately 200.36 g/mol. Its structure features a dimethylamino group attached to a branched alkyl chain, specifically a 2,2-dimethylpropyl moiety linked to a 2-methylbutyl group. This unique configuration contributes to its reactivity and potential biological applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, enhancing the binding affinity and specificity towards biological targets. Additionally, the compound may undergo metabolic transformations that modulate its pharmacological effects.
Pharmacological Applications
Research indicates that 3-(Dimethylamino)-2,2-dimethylpropyl(2-methylbutyl)amine serves as an important intermediate in drug synthesis due to its biological activity. It has been explored for its potential use in developing therapeutic agents with modified pharmacokinetic and pharmacodynamic properties.
Enzyme Interaction Studies
In studies involving enzyme interactions, the compound has been utilized as a building block for synthesizing biologically active compounds. Its structural features allow it to act as a ligand in biochemical reactions, facilitating the development of new catalysts .
Study on Biological Activity
A study examined the synthesis and biological activities of derivatives related to dimethylamino-substituted compounds. The research highlighted that certain derivatives exhibited notable biological activities, suggesting that structural modifications could enhance efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted among structurally similar compounds to evaluate their biological activities. The findings indicated that while compounds like 3-(Dimethylamino)propylamine shared some properties, the unique branching and functional groups in 3-(Dimethylamino)-2,2-dimethylpropyl(2-methylbutyl)amine conferred distinct advantages in terms of reactivity and biological activity.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Dimethylamino)-2,2-dimethylpropylamine | C10H23N | Base structure without additional butyl group |
| 3-(Dimethylamino)-1-propylamine | C10H23N | Propyl instead of branched alkyl groups |
| N,N-Dimethylethanolamine | C4H11N | Shorter carbon chain; used in surfactants |
| 1-Methyl-4-(dimethylamino)piperidine | C8H18N2 | Contains a piperidine ring; different cyclic structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
